Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

Chemical Safety Procurement Logistics Piperidine Building Blocks

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (CAS 1332455-34-1) is a protected piperidine building block with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol. It features a Boc (tert-butoxycarbonyl) protecting group at the piperidine nitrogen and a cyclopropanecarbonyl substituent at the 4-position of the piperidine ring.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 1332455-34-1
Cat. No. B1395656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
CAS1332455-34-1
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2CC2
InChIInChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-6-11(7-9-15)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3
InChIKeyPEJVSILYJWJZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (CAS 1332455-34-1): Core Identity and Procurement Baseline


Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (CAS 1332455-34-1) is a protected piperidine building block with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . It features a Boc (tert-butoxycarbonyl) protecting group at the piperidine nitrogen and a cyclopropanecarbonyl substituent at the 4-position of the piperidine ring. The compound is classified as non-hazardous for transport and is commercially available in purities ranging from 95% to 98% . Its primary procurement value lies in its dual functionality: the Boc group enables orthogonal protection strategies during multi-step synthesis, while the cyclopropanecarbonyl moiety introduces conformational rigidity and metabolic stability that distinguishes it from common acetyl or formyl analogs .

Boc-protected piperidine building block for orthogonal multi-step synthesis
Cyclopropanecarbonyl moiety provides conformational constraint and may support metabolic stability in elaborated candidates
Non-hazardous transport reduces logistics complexity and handling requirements

Why Generic Substitution of Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate Fails in Drug Discovery


Substituting this compound with a closely related analog—such as the piperazine variant (CAS 414910-15-9), the acetyl analog (CAS 206989-61-9), or the unprotected 4-(cyclopropanecarbonyl)piperidine hydrochloride—introduces measurable risks in synthesis outcome, safety compliance, and downstream biological activity. The piperidine core provides a single basic nitrogen (pKₐ ~10–11) versus the dual-nitrogen piperazine system, directly affecting amine nucleophilicity in subsequent coupling reactions and protonation state at physiological pH . The acetyl analog is classified as acute toxicity category 3 (H301; UN2811 toxic) and carries skin/eye irritation warnings (H315, H319, H335), imposing additional shipping restrictions and handling requirements absent from the target compound . Furthermore, the cyclopropane ring imparts a distinct spatial geometry and metabolic profile compared to the planar acetyl group, which translates into altered target binding when the intermediate is elaborated into final PARP inhibitors or related chemotypes [1].

Piperazine core replacement (CAS 414910-15-9)
Dual-nitrogen basicity alters protonation state and may complicate SAR interpretation compared to single-amine piperidine scaffold.
Acetyl analog substitution (CAS 206989-61-9)
Acute toxicity classification (UN2811, H301) imposes hazmat shipping and additional handling precautions absent from the target compound.
Unprotected 4-(cyclopropanecarbonyl)piperidine hydrochloride
Lack of Boc protection introduces side reactions; direct use requires additional protection/deprotection steps with yield risk.

Quantitative Differentiation Evidence for Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (CAS 1332455-34-1)


Safety Classification Advantage: Non-Hazardous Transport vs. Acetyl Analog (UN2811 Toxic)

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (CAS 1332455-34-1) is classified as 'Not hazardous material' for DOT/IATA transport, with no GHS hazard pictograms or signal words required . In contrast, its closest 4-acylpiperidine analog, tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9), carries UN2811 (Toxic, Hazard Class 6.1), acute oral toxicity category 3 (H301: Toxic if swallowed), and skin/eye irritation hazards (H315, H319, H335) . This difference eliminates hazmat shipping fees, simplifies customs clearance, and reduces personal protective equipment requirements for the target compound.

Safety classification
Reported
Target: Non-hazardous, no GHS pictograms. Acetyl analog: UN2811 Toxic, H301/H315/H319/H335.
Simplifies procurement, storage, and handling workflows.
Supplier SDS comparison; verify with most recent documentation.
Chemical Safety Procurement Logistics Piperidine Building Blocks

Purity Specification Comparison: 98% Availability vs. Industry-Standard 95% Floor

The target compound is commercially supplied at purities of 95% (AKSci, CymitQuimica, Fisher/AstaTech) and 98% (Leyan) . The piperazine analog (CAS 414910-15-9) is available at broader purity tiers: 95%+ (AKSci), 98% (multiple CymitQuimica suppliers), and 99% (CymitQuimica Ref. 54-OR90960) . However, the 99% tier of the piperazine analog is priced as an olaparib impurity reference standard, not as a bulk building block. The acetyl analog (CAS 206989-61-9) is typically supplied at 98% purity but with the aforementioned hazard classification burden . The target compound thus occupies a specific procurement niche: research-grade purity (95–98%) with no hazard surcharge.

Purity specification
Reported
Target: 95–98% (supplier-dependent). Piperazine analog: up to 99% (reference standard tier).
Research-grade purity accessible without reference-standard cost premium.
COA review recommended for lot-specific purity.
Quality Control Medicinal Chemistry Building Block Procurement

Price-per-Gram Differential: Piperidine Scaffold Scarcity Premium vs. Piperazine Analog

The target piperidine compound commands a significant price premium relative to its piperazine analog, reflecting a scarcer commercial supply. CymitQuimica lists the piperidine compound at €513/50 mg (€10,260/g extrapolated) and €1,410/500 mg (€2,820/g) , while the piperazine analog (CAS 414910-15-9) from the same distributor is offered at €32–76/g (98–99% purity) . This ~40- to 130-fold price differential is consistent across suppliers. The acetyl analog (CAS 206989-61-9) is more economical still, reflecting its simpler synthesis and larger-scale production . The pricing gradient directly correlates with the synthetic complexity of introducing the cyclopropanecarbonyl moiety onto the 4-position of an N-Boc-piperidine ring via Grignard addition to the corresponding Weinreb amide .

Price per gram
Reported
Target: ~€2,820–€10,260/g. Piperazine analog: €32–76/g.
Higher procurement cost reflects synthetic complexity of the cyclopropane scaffold.
CymitQuimica Dec 2025 pricing; subject to change.
Procurement Cost Analysis Building Block Economics Medicinal Chemistry Supply

Core-Scaffold Differentiation: Piperidine (pKₐ ~10–11) vs. Piperazine (pKₐ₁ ~9.7, pKₐ₂ ~5.7) in Drug Elaboration

The piperidine ring in the target compound contains a single tertiary amine that, upon Boc deprotection, yields a secondary amine with a conjugate acid pKₐ of approximately 10–11 [1]. The piperazine analog (CAS 414910-15-9) possesses two nitrogen atoms with distinct pKₐ values (~9.7 and ~5.7 after deprotection), resulting in a mixture of protonation states at physiological pH that complicates both purification (chromatographic peak splitting) and structure-activity relationship interpretation [2]. In the context of PARP inhibitor programs, the piperidine scaffold has been explicitly employed in patent families (e.g., US9283222, US8765972) to fine-tune the dihedral angle between the cyclopropanecarbonyl moiety and the heterocyclic core, whereas the piperazine variant appears primarily as a synthetic impurity (Olaparib Impurity Z / Impurity 82) rather than an active pharmacophore [3]. This distinction is critical for medicinal chemists selecting a scaffold for lead optimization.

Amine basicity (pKₐ)
Class-level
Piperidine pKₐ ~10–11; Piperazine pKₐ₁ ~9.7, pKₐ₂ ~5.7.
Clean protonation state supports predictable purification and SAR interpretation.
Class-level pKₐ data; confirm under experimental conditions.
Scaffold Selection Medicinal Chemistry Amine Basicity

Cyclopropanecarbonyl vs. Acetyl: Conformational Rigidity and Metabolic Stability Implications

The cyclopropanecarbonyl group introduces a sp³-rich, conformationally constrained three-membered ring that restricts bond rotation compared to the freely rotating acetyl methyl group in tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9). The cyclopropane C–C–C bond angle of approximately 60° versus the tetrahedral 109.5° of sp³ centers imparts significant ring strain (~27.5 kcal/mol) and a unique spatial projection of the carbonyl oxygen [1]. In elaborated drug candidates, cyclopropane rings are well-established to enhance metabolic stability by reducing CYP450-mediated oxidation relative to unsubstituted alkyl groups; this class-level effect has been demonstrated across multiple chemotypes, including gamma-secretase inhibitors where cyclopropylcarbamate attachment to the piperidine core led to a 'dramatic increase of in vitro potency' [2][3]. The acetyl analog lacks this metabolic shield and is primarily employed as a simple intermediate for condensing agents and epoxy resin curing agents rather than as a precursor to bioactive molecules .

Metabolic stability
Class-level
Cyclopropane ring strain ~27.5 kcal/mol; reported to enhance metabolic stability in elaborated analogs.
May reduce oxidative metabolism in drug candidates; compound-specific validation required.
Gamma-secretase inhibitor SAR context; direct verification needed.
Metabolic Stability Conformational Analysis Drug Design

Supplier Diversity and Geographic Availability: Single-Scaffold, Multi-Continent Sourcing

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is stocked by suppliers across at least three continents: North America (AKSci, Fisher Scientific/AstaTech), Europe (CymitQuimica/Biosynth, Biozol), and Asia (Leyan, MolCore, AmayBio) [1]. Five verified suppliers offer the compound off-the-shelf with documented purity specifications, compared to the structurally analogous tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (CAS 1241725-67-6), which is listed predominantly for custom synthesis rather than as a stocked catalog item [2]. This multi-supplier redundancy reduces single-source supply risk and enables competitive quotation for bulk orders.

Supplier diversity
Reported
Target: ≥5 stocked suppliers across NA, EU, Asia. Cyclopropylmethyl analog: ≤2.
Multi-source availability reduces single-supplier procurement risk.
Supplier catalogs accessed May 2026; confirm stock at time of order.
Supply Chain Resilience Global Procurement Building Block Logistics

Optimal Application Scenarios for Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (CAS 1332455-34-1)


PARP Inhibitor Lead Optimization: Scaffold Elaboration with Boc-Protected Piperidine-Cyclopropane Core

This compound serves as a direct precursor for constructing PARP1/2 inhibitor candidates. Following TFA-mediated Boc deprotection (validated at up to 97% yield under controlled conditions), the liberated piperidine can be coupled to phthalazinone, quinazolinone, or related PARP-binding pharmacophores . Patent families US9283222 and US8765972 disclose cyclopropanecarbonyl-piperidine-containing compounds with PARP1 Ki values as low as 1 nM, demonstrating that the cyclopropane-piperidine scaffold is compatible with picomolar-range target engagement when properly elaborated [1]. The target compound's non-hazardous shipping status further facilitates international collaborative medicinal chemistry programs where PARP inhibitor IP is shared across multiple jurisdictions .

Kinase Inhibitor Fragment Library: Cyclopropane-Rich sp³ Building Block for Fsp³ Enhancement

The cyclopropanecarbonyl-piperidine scaffold contributes a high fraction of sp³-hybridized carbons (Fsp³), a recognized predictor of clinical success in drug candidates. After Boc deprotection, the resulting secondary amine can be elaborated via amide coupling, reductive amination, or sulfonamide formation to generate diverse kinase-focused libraries . The conformational rigidity of the cyclopropane ring reduces the entropic penalty upon target binding compared to flexible alkyl linkers, a principle validated in gamma-secretase inhibitor programs where cyclopropylcarbamate-piperidines showed dramatically improved in vitro potency relative to non-constrained analogs [1].

Reference Standard Preparation: Distinguishing Piperidine from Piperazine-Derived Olaparib Impurities

In quality control laboratories supporting olaparib API manufacturing, the target compound provides a structurally distinct reference marker from the known piperazine-derived impurities (Olaparib Impurity Z, Impurity 82; CAS 414910-15-9) . The different heterocyclic core (piperidine vs. piperazine) produces distinct chromatographic retention times and mass spectrometric fragmentation patterns (m/z 253.34 vs. 254.33 for the [M+H]⁺ ion), enabling unambiguous identification in HPLC-MS impurity profiling [1]. The compound's commercial availability at 98% purity from Leyan makes it suitable for use as an in-house reference standard without the cost premium of certified pharmacopeial impurity standards .

Targeted Covalent Inhibitor Design: Boc-Deprotected Amine as a Warhead Attachment Point

Upon TFA deprotection, the free piperidine amine provides a nucleophilic handle for attaching acrylamide, chloroacetamide, or other electrophilic warheads used in targeted covalent inhibitor (TCI) design . The cyclopropanecarbonyl group remains intact under standard Boc deprotection conditions (TFA/DCM, room temperature), preserving the conformationally constrained acyl moiety for target binding while enabling selective functionalization at the piperidine nitrogen [1]. This orthogonal reactivity pattern—Boc removal without cyclopropane ring opening—is not achievable with certain ester-linked prodrug moieties, making this scaffold particularly attractive for covalent probe synthesis .

Application
Selection Property
Validation Focus
PARP inhibitor scaffold elaboration studies
Boc-protected piperidine with cyclopropane constraint
PARP1 binding and enzyme inhibition endpoints
Kinase-targeted fragment library synthesis
Cyclopropane-rich sp³ building block for conformational rigidity
Kinase panel selectivity and cellular target engagement assays
Olaparib impurity profiling and reference marker preparation
Distinct chromatographic and mass spectrometric signature (m/z 253.34)
HPLC-MS retention time and fragmentation pattern confirmation
Covalent warhead attachment to Boc-deprotected amine
Orthogonal Boc/cyclopropane functional group reactivity
Warhead conjugation efficiency and target engagement validation
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